molecular formula C8H12O B086537 1,2-Epoxy-4-vinylcyclohexane CAS No. 106-86-5

1,2-Epoxy-4-vinylcyclohexane

Cat. No. B086537
CAS RN: 106-86-5
M. Wt: 124.18 g/mol
InChI Key: SLJFKNONPLNAPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2-Epoxy-4-vinylcyclohexane involves reactions that can be catalyzed by organozinc compounds or metallocene/MAO catalyst systems. For example, organozinc compounds can initiate polymerization reactions of 1,2-epoxycyclohexane, showing different mechanisms based on the initiator used, including cationic and anionic pathways (Hasebe et al., 1990). Additionally, functional copolymers of ethene and 4-vinylcyclohexene (a related compound) have been synthesized using a stereorigid metallocene/methylalumoxane catalyst, demonstrating the influence of polymerization temperature on the copolymer's properties (Kaminsky et al., 1996).

Molecular Structure Analysis

The molecular structure of substituted 1,3-dioxa-2-silacyclohexanes, closely related to 1,2-Epoxy-4-vinylcyclohexane, reveals configurational and conformational specifics, predominantly adopting a chair conformation with substituents affecting its stereochemistry (Gvozdik et al., 2001). Such structural insights are crucial for understanding the reactivity and properties of the epoxy and vinyl functionalities.

Chemical Reactions and Properties

Chemical reactions involving 1,2-Epoxy-4-vinylcyclohexane include polymerization and copolymerization, which can be affected by catalysts such as organozinc compounds, Rh-catalyzed acyloxy migration, and subsequent intramolecular cycloaddition reactions (Huang et al., 2012). These reactions are essential for creating polymers with desired properties.

Physical Properties Analysis

The physical properties of polymers synthesized from 1,2-Epoxy-4-vinylcyclohexane, such as glass transition temperatures and molecular weight distributions, are determined by the nature of the polymerization process and the molecular structure of the resulting polymer. For instance, polymers obtained from the photopolymerization of 3,4-epoxycyclohexylmethyl-3′,4′-epoxycyclohexane carboxylate and tri(ethylene glycol) methyl vinyl ether exhibit specific physical properties, including glass transition temperatures (Kim et al., 2003).

Chemical Properties Analysis

The chemical properties of 1,2-Epoxy-4-vinylcyclohexane derivatives, such as reactivity towards different catalysts and the ability to undergo various chemical transformations, are influenced by the epoxy and vinyl groups. For example, the polymerization of 1,2-epoxy-ethylcyclohexane and related compounds with cationic and stereospecific catalytic systems highlights the versatile chemical behavior and potential for creating polymers with tailored properties (Masetti et al., 1969).

Scientific Research Applications

  • Catalysis and Polymer Chemistry : 1,2-Epoxy-4-vinylcyclohexane is used in catalysis to convert CO2 into cyclic carbonates and cross-linked polycarbonates, as shown by a study using iron pyridylamino-bis(phenolate) complexes (Taherimehr et al., 2015).

  • Surface Modification : It has been used for the surface treatment of bamboo fibers, improving the interfacial adhesion and mechanical properties of bamboo fibers reinforced unsaturated polyester composites (Fei et al., 2017).

  • Synthesis of Green Polymers : Studies have shown its application in the synthesis of green polymers, such as in the greener route to 4-vinyl-1-cyclohexane 1,2-epoxide synthesis using batch and continuous reactors (Mohammed et al., 2014).

  • Epoxy Resins : It is utilized in the preparation of epoxy resins with improved thermal resistant properties, as demonstrated in a study on rigid biphenyl-contained epoxy resins (Wei et al., 2017).

  • Silicone-Epoxy Resins for Opto-Electronic Devices : It's used in the synthesis of cycloaliphatic epoxy-silicone resins, suitable for opto-electronic devices packaging due to their high light transmittance and thermal stability (Gao et al., 2013).

  • Photopolymerization : The monomer has been used in the synthesis of cationically photopolymerizable phenyl epoxy-silicone monomers for UV-curing optical coatings and encapsulation materials (Ye et al., 2012).

Safety And Hazards

1,2-Epoxy-4-vinylcyclohexane is a flammable liquid and vapour . It is harmful if swallowed and causes serious eye irritation . It is also suspected of causing cancer . It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .

properties

IUPAC Name

3-ethenyl-7-oxabicyclo[4.1.0]heptane
Source PubChem
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InChI

InChI=1S/C8H12O/c1-2-6-3-4-7-8(5-6)9-7/h2,6-8H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJFKNONPLNAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCC2C(C1)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

29829-07-0
Record name 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl-, homopolymer
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DSSTOX Substance ID

DTXSID10861725
Record name 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl-
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Molecular Weight

124.18 g/mol
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Physical Description

Liquid
Record name 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl-
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Product Name

1,2-Epoxy-4-vinylcyclohexane

CAS RN

106-86-5
Record name 4-Vinylcyclohexene oxide
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Record name 7-Oxabicyclo(4.1.0)heptane, 3-ethenyl-
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Record name 1,2-Epoxy-4-vinylcyclohexane
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Record name 7-Oxabicyclo[4.1.0]heptane, 3-ethenyl-
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Record name 1,2-epoxy-4-vinylcyclohexane
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Synthesis routes and methods

Procedure details

Thereafter, 0.44 part of a 0.5% toluene solution of the platinum catalyst (supra) was added to the reaction mixture which was heated up to a temperature of 60° C. where the reaction mixture was admixed dropwise with a mixture of 14.7 parts of the Intermediate 1 obtained in Synthesis Example 3, 19.5 parts of 4-vinylcyclohexene oxide and 1.02 parts of isopropyl alcohol over a period of 1.5 hours during which the temperature of the reaction mixture was gradually increased to 65° C. After completion of the dropwise addition of the mixture, the reaction mixture in the flask was continuously agitated for further 6 hours at 65° C. and then admixed with 0.03 part of triphenyl phosphine to terminate the reaction followed by stripping of toluene and other volatile matters at 80° C. under a pressure of 5 Torr to obtain a light brown, cloudy liquid as the product, referred to as the Product 3 hereinafter, having a viscosity of 276 MPa·s and an epoxy equivalent of 1630.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
ME Fei, T Xie, W Liu, H Chen, R Qiu - Cellulose, 2017 - Springer
Surface grafting of bamboo fibers with 1,2-epoxy-4-vinylcyclohexane for reinforcing unsaturated polyester | SpringerLink Skip to main content Advertisement SpringerLink Search Go to …
Number of citations: 25 link.springer.com
X Wei, B Zhao, Y Shang, Y Cheng - Chinese Journal of Polymer Science, 2017 - Springer
Biphenyl-contained monomer of 1,4-bis[2-(3,4-epoxy cyclohexyl ethyl) dimethylsilyl] biphenyl (BP-SiH-EP) was prepared via hydrosilylation reaction of 1,4-bis(dimethylsilyl) biphenyl (BP…
Number of citations: 7 link.springer.com
JH Li, HF Jia, X Feng, C Yang - New Materials and …, 2018 - topicsonchemeng.org.my
In the carbon fiber production process, the oil agent is a very important part that affects the quality of the carbon fiber, and the epoxy group can improve the heat resistance of the silicone …
Number of citations: 2 topicsonchemeng.org.my
Z Pan, M Chen, K Zeng, Y Kang - Silicon, 2021 - Springer
The epoxy-modified silicones have the advantages of both epoxy and organic silicon. In this paper, a series of epoxy-modified methyl phenyl silicone resins were synthesized through …
Number of citations: 10 link.springer.com
W Huang, Y Zhang, Y Yu, Y Yuan - Journal of applied polymer …, 2007 - Wiley Online Library
Silicone–epoxy resins were synthesized through hydrosilylation of 1,2‐epoxy‐4‐vinyl‐cyclohexane with 1,3,5,7‐tetramethycyclotetrasiloxane. The silicone–epoxy resins showed high …
Number of citations: 73 onlinelibrary.wiley.com
M Taherimehr, JPCC Sertã, AW Kleij… - …, 2015 - Wiley Online Library
The atom‐efficient reaction of CO 2 with a variety of epoxides has been efficiently achieved employing iron pyridylamino‐bis(phenolate) complexes as bifunctional catalysts. The …
FB Meany, S O'Rourke, PV Murphy - Molbank, 2021 - mdpi.com
The alkene functionalised 2-aminobenzimidazole ring found in terrazoanthine natural products was synthesized in 3 steps from 1,2-epoxy-4-vinylcyclohexane via epoxide ring opening …
Number of citations: 3 www.mdpi.com
Y Wang, X Zhang, D Qiu, Y Li, L Yao, J Duan - Ultrasonics sonochemistry, 2018 - Elsevier
The hydrogels based on gelatin cross-linked with chitosan (CS) and polyvinyl pyrrolidone (PVP) were synthesized using microwave and ultrasonic coupling technique in this study. This …
Number of citations: 40 www.sciencedirect.com
VN GORBUNOV, EL GEFTER… - JOURNAL OF …, 1969 - … , 233 SPRING ST, NEW YORK, NY …
Number of citations: 0
EL GEFTER, VN GORBUNOV… - JOURNAL OF …, 1969 - … , 233 SPRING ST, NEW YORK, NY …
Number of citations: 0

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